molecular formula C13H21NO2S B10948329 N-hexyl-4-methylbenzenesulfonamide CAS No. 1143-01-7

N-hexyl-4-methylbenzenesulfonamide

Cat. No.: B10948329
CAS No.: 1143-01-7
M. Wt: 255.38 g/mol
InChI Key: LCQOJGYFXUYISR-UHFFFAOYSA-N
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Description

N-hexyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C13H21NO2S. It is a member of the sulfonamide family, which are compounds containing a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hexyl-4-methylbenzenesulfonamide can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with hexylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: The major products are typically sulfonic acids.

    Reduction: The major products are amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted sulfonamides.

Scientific Research Applications

N-hexyl-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-hexyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hexyl-4-methylbenzenesulfonamide is unique due to its specific hexyl group, which imparts distinct physical and chemical properties compared to other similar compounds. This uniqueness can influence its solubility, reactivity, and biological activity, making it suitable for specific applications where other sulfonamides may not be as effective.

Properties

CAS No.

1143-01-7

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

IUPAC Name

N-hexyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H21NO2S/c1-3-4-5-6-11-14-17(15,16)13-9-7-12(2)8-10-13/h7-10,14H,3-6,11H2,1-2H3

InChI Key

LCQOJGYFXUYISR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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